molecular formula C21H20ClNO5 B11988862 Dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11988862
M. Wt: 401.8 g/mol
InChI Key: DZBZUXAVOJYCIR-UHFFFAOYSA-N
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Description

Dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:

  • Core structure: A 1,4-dihydropyridine ring with methyl groups at positions 2 and 4.
  • Substituents: A 5-(2-chlorophenyl)-furan-2-yl group at position 4 and dimethyl ester groups at positions 3 and 5.
  • Key features: The 2-chlorophenyl-furan moiety introduces aromaticity and electron-withdrawing effects, while the dimethyl esters influence lipophilicity and metabolic stability.

This compound is structurally related to calcium channel blockers like Amlodipine but incorporates a furan-chlorophenyl hybrid system, which may modulate its biological activity .

Properties

Molecular Formula

C21H20ClNO5

Molecular Weight

401.8 g/mol

IUPAC Name

dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H20ClNO5/c1-11-17(20(24)26-3)19(18(12(2)23-11)21(25)27-4)16-10-9-15(28-16)13-7-5-6-8-14(13)22/h5-10,19,23H,1-4H3

InChI Key

DZBZUXAVOJYCIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The specific steps are as follows:

    Condensation Reaction: The reaction between 2-chlorobenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions.

    Cyclization: The intermediate undergoes cyclization to form the dihydropyridine ring.

    Esterification: The final step involves esterification to introduce the dimethyl ester groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can occur at the furan ring, converting it to tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 2-chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as calcium channel blockers.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In pharmacological studies, it has been shown to act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action is mediated through its binding to the L-type calcium channels, leading to vasodilation and reduced blood pressure. The compound’s furan and dihydropyridine rings play a crucial role in its binding affinity and selectivity towards these channels.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the DHP Core

Table 1: Structural and Functional Comparisons
Compound Name Substituents at Position 4 Ester Groups Key Distinctions Biological Activity
Target Compound 5-(2-Chlorophenyl)furan-2-yl Dimethyl Chlorine at ortho-position on phenyl; furan enhances π-π stacking Potential calcium modulation, antimicrobial activity (inferred from analogs)
Amlodipine Related Compound C 2-Chlorophenyl (no furan) Dimethyl Lacks furan; simpler aromatic system Likely calcium channel binding (Amlodipine analog)
Diethyl 4-[5-(3-Chlorophenyl)furan-2-yl]-2,6-dimethyl-DHP-3,5-dicarboxylate 5-(3-Chlorophenyl)furan-2-yl Diethyl Chlorine at meta-position; diethyl esters increase lipophilicity Altered receptor affinity due to electronic effects
Diethyl 4-[5-(2-Bromophenyl)furan-2-yl]-2,6-dimethyl-DHP-3,5-dicarboxylate 5-(2-Bromophenyl)furan-2-yl Diethyl Bromine (larger, polarizable) vs. chlorine Enhanced halogen bonding potential; possible pharmacokinetic differences
Diethyl 4-(5-(Ethoxymethyl)furan-2-yl)-2,6-dimethyl-DHP-3,5-dicarboxylate 5-(Ethoxymethyl)furan-2-yl Diethyl Ethoxymethyl increases hydrophilicity Improved solubility; reduced membrane permeability
NK-250 (Bis-pyridylmethyl DHP derivative) 2-(3-Methyl-5,6-dihydro-1,4-dithiinyl) Mixed esters Thioether and pyridyl groups Multidrug resistance reversal in cancer

Impact of Substituents on Physicochemical Properties

  • Chlorine vs. Bromine : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine .
  • Ester Groups : Dimethyl esters (target compound) lower molecular weight and logP vs. diethyl esters (e.g., : MW 429.89 vs. 443.92), influencing absorption and clearance .
  • Furan Modifications : Ethoxymethyl or hydroxymethyl groups on furan () increase polarity, while 2-chlorophenyl enhances aromatic stacking and electron withdrawal .

Biological Activity

Dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound belongs to the dihydropyridine class, characterized by a dihydropyridine core substituted with a furan moiety and a chlorinated aromatic group. The chemical formula is C21H24ClN2O5C_{21}H_{24}ClN_{2}O_{5} with a molecular weight of approximately 429.88 g/mol. Its structure is essential for its biological activity, as the presence of both ester and aromatic groups enhances its reactivity and interaction with biological targets.

The primary mechanism of action for this compound involves its role as a calcium channel blocker. Specifically, it interacts with L-type calcium channels in cell membranes, inhibiting calcium influx. This action leads to vasodilation and reduced blood pressure, making it a candidate for cardiovascular therapies. Additionally, the compound may exhibit other pharmacological effects due to its complex structure.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies show that derivatives of dihydropyridines can possess antimicrobial properties. The presence of the chlorophenyl group may enhance this activity against specific pathogens.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Some research indicates potential neuroprotective benefits, possibly linked to calcium modulation in neuronal cells.

Case Studies

  • Anticancer Activity : In vitro studies have shown that similar dihydropyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound demonstrated significant inhibition of proliferation in pancreatic cancer cell lines (DAN-G) .
  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated that certain derivatives exhibited broad-spectrum antibacterial activity at minimal inhibitory concentrations (MICs) as low as 15.62 µg/ml .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Biological ActivityTest SystemResult
AnticancerDAN-G cell lineCytotoxic effects observed
AntimicrobialStaphylococcus aureusMIC = 15.62 µg/ml
NeuroprotectionNeuronal cellsPotential protective effects noted

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